![molecular formula C10H21BO2 B1307366 Tert-butylboronic acid pinacol ester CAS No. 99810-76-1](/img/structure/B1307366.png)
Tert-butylboronic acid pinacol ester
Overview
Description
Tert-butylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of boronic acid and pinacol, and it is known for its stability and versatility in various chemical reactions. This compound is particularly valuable in the field of organic chemistry due to its ability to form stable complexes with other molecules, making it a useful reagent in various synthetic processes .
Mechanism of Action
Target of Action
Tert-butylboronic acid pinacol ester is a type of organoboron compound that is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and properties of the organic molecules involved . The transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
It’s important to note that the compound’s utility in synthesis is tempered by its sensitivity to air and moisture .
Result of Action
The result of the action of this compound is the formation of new bonds and the transformation of the boronic ester moiety into other functional groups . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity . The compound is chemically stable under standard ambient conditions (room temperature) . Its reactivity can be affected by the presence of air and moisture .
Biochemical Analysis
Biochemical Properties
Tert-butylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with cell-surface carbohydrates, potentially affecting cell signaling and communication .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell-surface carbohydrates can lead to changes in cell signaling, potentially affecting processes such as cell growth and differentiation. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with serine proteases involves the formation of a covalent bond with the active site serine residue, resulting in enzyme inhibition. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under ambient conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and pinacol. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form reversible covalent bonds with diols and other nucleophiles allows it to participate in metabolic reactions, potentially affecting metabolic flux and metabolite levels. The compound can also influence the activity of enzymes involved in metabolic pathways, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For example, the compound may be transported into cells via specific transporters or bind to proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes. For instance, this compound may be localized to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of tert-butylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired ester after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles to form new carbon-boron bonds.
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: It can be reduced under specific conditions to yield different boron derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically occur under mild to moderate conditions, making the compound versatile in various synthetic applications .
Major Products Formed
The major products formed from reactions involving this compound include boronic acids, boronate esters, and various organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Chemical Synthesis
1.1. Building Block in Organic Synthesis
Tert-butylboronic acid pinacol ester serves as a crucial building block in the synthesis of various organic compounds, particularly in the formation of boronic acids and esters. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, makes it invaluable in constructing complex molecular architectures.
Reaction Type | Description |
---|---|
Suzuki-Miyaura Coupling | Facilitates the formation of biaryl compounds from aryl halides and boronic acids. |
Stille Coupling | Used in the synthesis of organotin compounds via coupling with alkyl or aryl halides. |
1.2. Synthesis of Pharmaceuticals
The compound is instrumental in synthesizing pharmaceutical intermediates. For instance, it has been used to prepare anti-cancer agents and other bioactive molecules by enabling selective functionalization of aromatic systems.
Catalysis
This compound is involved in catalyzed reactions where it acts as a catalyst or co-catalyst:
- Transition Metal Catalysis: It enhances the efficiency of palladium-catalyzed reactions due to its ability to stabilize transition states.
- Organocatalysis: It can also participate in organocatalytic processes, improving reaction rates and selectivity.
Material Science
3.1. Polymer Chemistry
In polymer science, this compound is used to modify polymers for enhanced properties. It can be incorporated into polymer backbones to introduce boron functionalities, which can improve thermal stability and mechanical strength.
3.2. Nanomaterials
The compound plays a role in synthesizing boron-containing nanomaterials, which have applications in electronics and photonics due to their unique optical properties.
Biological Applications
4.1. Medicinal Chemistry
This compound has been utilized in drug discovery processes, particularly in designing inhibitors for various biological targets:
- Quorum Sensing Inhibitors: Research has shown that derivatives of this compound can inhibit bacterial quorum sensing, which is crucial for bacterial communication and virulence.
Case Study:
A study demonstrated that this compound derivatives effectively reduced biofilm formation in Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent.
Environmental Applications
The compound is being explored for its potential use in environmental remediation strategies, particularly in removing pollutants through boron-based adsorbents that capture heavy metals from wastewater.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butylboronic acid pinacol ester include:
- Phenylboronic Acid Pinacol Ester
- Methylboronic Acid Pinacol Ester
- Ethylboronic Acid Pinacol Ester
Uniqueness
This compound is unique due to its enhanced stability and reactivity compared to other boronic esters. The presence of the bulky tert-butyl group provides steric protection, reducing the likelihood of unwanted side reactions. Additionally, the pinacol ester moiety enhances the compound’s solubility and ease of handling, making it a preferred choice in many synthetic applications .
Biological Activity
Tert-butylboronic acid pinacol ester (TBPin) is a boronic ester commonly used in organic synthesis, particularly in Suzuki coupling reactions. Its structure, which includes a tert-butyl group and a pinacol moiety, enhances its stability and reactivity. Recent studies have highlighted its biological activities, including anticancer, antibacterial, and enzyme inhibition properties.
- Chemical Formula : C₁₀H₂₁BO₂
- Molecular Weight : 184.08 g/mol
- CAS Number : 99810-76-1
- Density : 0.87 g/cm³ at 25 °C
Anticancer Activity
TBPin has shown promising results in preclinical studies as a potential anticancer agent. Research indicates that it may act as a proteasome inhibitor, which is crucial for cancer cell proliferation. For example:
- Mechanism of Action : TBPin exhibits its anticancer properties by inhibiting the proteasome pathway, leading to the accumulation of pro-apoptotic factors within cancer cells. This results in cell cycle arrest and apoptosis.
- Case Study : In studies involving U266 cells (a human multiple myeloma cell line), TBPin demonstrated an IC50 value of approximately 8.21 nM, indicating potent growth inhibition .
Antibacterial Activity
The antibacterial properties of TBPin have also been explored, particularly against resistant bacterial strains:
- Mechanism : TBPin acts by irreversibly binding to serine residues in β-lactamases, enzymes that confer resistance to β-lactam antibiotics.
- Case Study : Compounds derived from TBPin showed effective inhibition against resistant strains with Ki values as low as 0.004 µM .
Enzyme Inhibition
TBPin has been investigated for its ability to inhibit various enzymes:
- Urease Inhibition : It has been shown to competitively inhibit urease from pigeonpea seeds, with effectiveness varying based on pH levels. The strongest inhibition was observed at acidic pH (5.0) .
Table 1: Summary of Biological Activities of this compound
Case Studies
-
Anticancer Activity in Multiple Myeloma :
- TBPin was tested on U266 cells, leading to significant apoptosis and cell cycle arrest at the G2/M phase.
- Results indicated that TBPin's stability in vivo was superior compared to traditional proteasome inhibitors like bortezomib.
-
Antibacterial Efficacy Against Resistant Strains :
- TBPin derivatives were evaluated against hospital-acquired infections, demonstrating effective inhibition of β-lactamase enzymes responsible for antibiotic resistance.
Properties
IUPAC Name |
2-tert-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-8(2,3)11-12-9(4,5)10(6,7)13-11/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEPUUOQJIWIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391230 | |
Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99810-76-1 | |
Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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